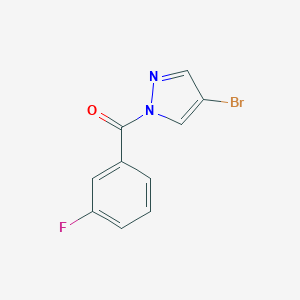![molecular formula C20H19NO3 B214096 {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B214096.png)
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a furan ring
Preparation Methods
The synthesis of {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the furan ring and the naphthalene moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE can be compared to other compounds with similar structures, such as:
1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]methyl ether: This compound has a thiophene ring instead of a furan ring.
1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-pyrrolyl]methyl ether: This compound has a pyrrole ring instead of a furan ring. The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[5-(naphthalen-1-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H19NO3/c22-20(21-12-3-4-13-21)19-11-10-16(24-19)14-23-18-9-5-7-15-6-1-2-8-17(15)18/h1-2,5-11H,3-4,12-14H2 |
InChI Key |
FQVGWZDARJHDME-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214016.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
![4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214019.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214020.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214029.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214032.png)
![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214034.png)

![N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214043.png)
